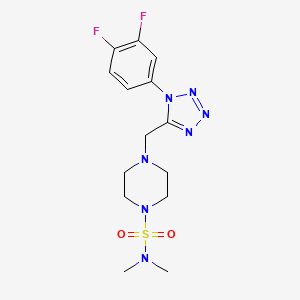

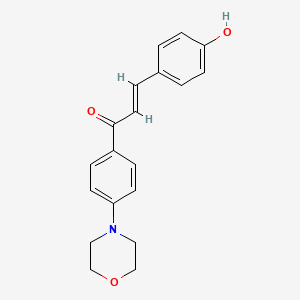

![molecular formula C11H10ClN3S B2392093 3-[(2-Amino-1,3-thiazol-5-yl)méthyl]benzonitrile ; chlorhydrate CAS No. 2253640-32-1](/img/structure/B2392093.png)

3-[(2-Amino-1,3-thiazol-5-yl)méthyl]benzonitrile ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2253640-32-1 . It has a molecular weight of 251.74 . This compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular formula of “3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is C11H9N3S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

“3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 251.74 .Mécanisme D'action

A-769662 activates 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride by binding to the γ-subunit of the enzyme. This leads to conformational changes that increase the activity of the kinase domain, resulting in the phosphorylation of downstream targets involved in glucose and lipid metabolism. A-769662 has also been shown to inhibit de novo lipogenesis and promote fatty acid oxidation in liver cells.

Biochemical and Physiological Effects

A-769662 has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. A-769662 has also been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. Additionally, A-769662 has been shown to inhibit de novo lipogenesis and promote fatty acid oxidation in liver cells.

Avantages Et Limitations Des Expériences En Laboratoire

A-769662 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and has good solubility in aqueous solutions. It is also highly specific for 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride and does not activate other kinases. However, A-769662 has some limitations. It can be toxic at high concentrations and has a short half-life in vivo.

Orientations Futures

There are several future directions for research on A-769662. One area of research is the development of more potent and selective activators of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride. Another area is the investigation of the effects of A-769662 on other metabolic pathways, such as the regulation of autophagy and mitochondrial function. Additionally, the potential therapeutic applications of A-769662 in cancer and neurodegenerative diseases warrant further investigation.

Méthodes De Synthèse

A-769662 can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitrobenzonitrile with 2-aminothiazole in the presence of a base to form 3-(2-nitrobenzylthio)-2-aminothiazole. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then treated with formaldehyde and sodium cyanoborohydride to form A-769662.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel de ce composé en tant qu'agent antidiabétique. Une étude a montré des résultats prometteurs pour l'analyse d'interaction 2D et 3D d'un composé apparenté contre l'enzyme α-glucosidase . Des recherches plus approfondies pourraient révéler son efficacité dans la gestion du diabète.

- La synthèse du pazopanib, un inhibiteur de la tyrosine kinase utilisé dans le traitement du cancer, implique des intermédiaires similaires contenant des nitriles . Les chercheurs pourraient explorer des modifications de ce composé pour créer de nouveaux analogues présentant des propriétés pharmacologiques améliorées.

- Les laboratoires engagés dans la recherche en protéomique peuvent trouver ce composé utile. Il peut être utilisé comme réactif biochimique pour diverses techniques analytiques, y compris la spectrométrie de masse et le profilage des protéines .

Agents antidiabétiques

Analogues du pazopanib

Recherche en protéomique

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S.ClH/c12-6-9-3-1-2-8(4-9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXKAVGXWNHCOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC2=CN=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)

![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)

![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)

![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)